1-(4-Bromophenyl)pentan-2-ol
Overview
Description
1-(4-Bromophenyl)pentan-2-ol is an organic compound with the molecular formula C11H15BrO It is a secondary alcohol, where the hydroxyl group (-OH) is attached to the second carbon of a pentane chain, which is further substituted with a 4-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)pentan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 4-bromobenzyl bromide reacts with pentan-2-one in the presence of magnesium and anhydrous ether. The reaction proceeds as follows:
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Formation of the Grignard reagent: [ \text{C}_6\text{H}_4\text{BrCH}_2\text{Br} + \text{Mg} \rightarrow \text{C}_6\text{H}_4\text{BrCH}_2\text{MgBr} ]
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Reaction with pentan-2-one: [ \text{C}_6\text{H}_4\text{BrCH}_2\text{MgBr} + \text{C}5\text{H}{10}\text{O} \rightarrow \text{C}_6\text{H}_4\text{BrCH}_2\text{C}5\text{H}{10}\text{OH} ]
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 1-(4-Bromophenyl)pentan-2-one or 1-(4-Bromophenyl)pentanoic acid.
Reduction: 1-(4-Bromophenyl)pentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)pentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)pentan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior and effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenethyl alcohol: Similar structure but with a shorter carbon chain.
4-Bromo-2-pentanol: Similar but with the bromine atom on a different position.
1-(4-Bromophenyl)ethanol: Similar but with a different carbon chain length.
Uniqueness
1-(4-Bromophenyl)pentan-2-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions
Properties
IUPAC Name |
1-(4-bromophenyl)pentan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-2-3-11(13)8-9-4-6-10(12)7-5-9/h4-7,11,13H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEADPIQNTBCKOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=C(C=C1)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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